molecular formula C12H17BFNO3 B3251854 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester CAS No. 2121513-86-6

2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester

Cat. No.: B3251854
CAS No.: 2121513-86-6
M. Wt: 253.08 g/mol
InChI Key: NCKNLZMVHKITGV-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester is a heteroaromatic boronic ester featuring a pyridine core substituted with fluorine at the 2-position, methoxy at the 3-position, and a boronic acid pinacol ester at the 4-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules for pharmaceutical and materials science applications . Its fluorine and methoxy substituents modulate electronic and steric properties, enhancing regioselectivity in coupling reactions and influencing biological activity in drug candidates. Commercial availability (e.g., CymitQuimica) underscores its utility in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKNLZMVHKITGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139420
Record name Pyridine, 2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-86-6
Record name Pyridine, 2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester typically involves the borylation of 2-fluoro-3-methoxypyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and solvents further enhances the sustainability of the process.

Chemical Reactions Analysis

Scientific Research Applications

Synthesis Applications

1.1. Suzuki Coupling Reactions
One of the primary applications of 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester is in Suzuki coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The compound acts as a boron source, enabling the coupling of aryl halides with various nucleophiles to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

1.2. Medicinal Chemistry
In medicinal chemistry, the compound's unique structure allows it to serve as a building block for developing new therapeutic agents. The presence of a fluorine atom may enhance biological activity through improved electronic properties and lipophilicity, making it suitable for drug design .

Catalytic Applications

2.1. Role as a Catalyst
Boronic acids and their derivatives, including this compound, are known to act as catalysts in various organic transformations. They can facilitate reactions such as cross-couplings and nucleophilic substitutions due to their ability to form stable complexes with transition metals .

2.2. Enzyme Inhibition Studies
Research has indicated that boronic acids can exhibit enzyme inhibition properties, making them potential candidates for developing enzyme inhibitors in drug discovery. Studies focusing on the interactions of this compound with biological targets can provide insights into its pharmacological potential .

5.1. Synthesis Methodology
A notable synthesis method involves reacting 3-methoxypyridine with boronic acid under controlled conditions to yield high-purity products suitable for further applications in drug synthesis or material science .

5.2. Biological Interaction Studies
Research has indicated that compounds similar to this compound exhibit significant interactions with biological targets, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism by which 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester exerts its effects is primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex molecules with high precision.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

2-Fluoro-3-methoxypyridine-4-boronic Acid Pinacol Ester
  • Molecular Formula: C₁₂H₁₆BFNO₃ (inferred from pinacol ester structure).
  • Key Features :
    • Fluorine : Enhances electronegativity and metabolic stability.
    • Methoxy : Improves solubility and directs cross-coupling reactions via steric and electronic effects.
  • Applications: Suzuki-Miyaura couplings for drug intermediates (e.g., cannabinoid receptor agonists, kinase inhibitors) .
2-Chloro-5-methoxypyridine-4-boronic Acid Pinacol Ester
  • Molecular Formula: C₁₂H₁₆BClNO₃.
  • Key Features :
    • Chlorine : Increases electrophilicity but may reduce metabolic stability compared to fluorine.
    • Methoxy : Similar directing effects as in the target compound.
  • Applications : Used in synthesizing antiviral and anticancer agents .
2-Chloro-4-(trifluoromethyl)pyridine-2-boronic Acid Pinacol Ester
  • Molecular Formula: C₁₂H₁₄BClF₃NO₂.
  • Key Features :
    • Trifluoromethyl : Strong electron-withdrawing effect, enhancing reactivity in couplings.
    • Chlorine : Similar steric bulk to fluorine but less electronegative.
  • Applications : Building block for agrochemicals and fluorinated pharmaceuticals .
3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester
  • Molecular Formula : C₁₁H₁₉BO₃.
  • Key Features: Non-aromatic pyran ring: Reduced conjugation compared to pyridine, lowering stability but enabling unique reactivity.
  • Applications : Synthesis of polycyclic indazole derivatives and anti-HIV compounds .

Electronic and Steric Modulation

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve coupling efficiency and metabolic stability compared to chlorine .
  • Methoxy Positioning : Methoxy at the 3-position (target compound) directs couplings to the 4-boronic acid site, while methoxy at the 5-position (e.g., 2-chloro-5-methoxy analog) alters regioselectivity .
  • Trifluoromethyl Impact : The CF₃ group in pyridine derivatives significantly lowers pKa of the boronic acid, accelerating transmetalation in Suzuki reactions .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
This compound C₁₂H₁₆BFNO₃ 267.08 F, OCH₃ at 2,3-positions Drug intermediates, Suzuki couplings
2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester C₁₂H₁₆BClNO₃ 269.53 Cl, OCH₃ at 2,5-positions Antiviral agents
2-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid pinacol ester C₁₂H₁₄BClF₃NO₂ 307.50 Cl, CF₃ at 2,4-positions Agrochemicals
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester C₁₁H₁₉BO₃ 210.08 Non-aromatic pyran ring Anti-HIV compounds

Table 2. Reactivity in Cross-Coupling Reactions

Compound Reaction Rate with H₂O₂ (pH 7.27) Stability in Pd-Catalyzed Couplings Key Catalysts
2-Fluoro-3-methoxypyridine-4-boronic ester Moderate (fluorine stabilizes) High (regioselective) Pd(dppf)Cl₂, K₂CO₃
4-Nitrophenylboronic acid pinacol ester Rapid (λmax shift to 405 nm) Moderate (electron-deficient aryl) Cu(OTf)₂, bipyridine
3,6-Dihydro-2H-pyran-4-boronic ester Slow (non-aromatic) High (yield ~66% with Pd catalysts) Pd(dppf)Cl₂, DBU

Biological Activity

2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester (CAS No. 2121513-86-6) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities. This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of various biologically active molecules.

The molecular formula of this compound is C11H14BFNO3C_{11}H_{14}BFNO_3. The presence of the fluorine atom and the methoxy group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling: The primary mechanism by which this compound exerts its biological activity is through the Suzuki-Miyaura cross-coupling reaction. In this process, the boronic acid interacts with an aryl halide in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules that can exhibit various biological activities, including anticancer and antibacterial properties .

Anticancer Properties

Research indicates that boronic acids, including this compound, have shown potential as anticancer agents. They can inhibit proteasome activity, which is essential for cancer cell survival. For instance, bortezomib, a boronic acid derivative, is used clinically to treat multiple myeloma by inducing apoptosis in cancer cells .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They can act as enzyme inhibitors, particularly against serine β-lactamases, which are responsible for antibiotic resistance in bacteria. This suggests that compounds like this compound could be developed into novel antibacterial agents .

Case Studies

  • High-Throughput Experimentation for PCSK9 Inhibitors:
    A case study highlighted the use of high-throughput experimentation (HTE) to synthesize small molecule inhibitors of PCSK9 using boronic esters in Suzuki-Miyaura reactions. This demonstrates the utility of compounds like this compound in drug discovery processes aimed at lowering LDL cholesterol levels and reducing cardiovascular risks .
  • Protodeboronation Studies:
    Recent studies on the protodeboronation rates of boronic esters revealed that this compound exhibits significant stability under various conditions, which is crucial for maintaining its biological activity during synthesis and application .

Data Table: Biological Activities of Boronic Acid Derivatives

Compound NameActivity TypeMechanism of ActionReference
BortezomibAnticancerProteasome inhibition
This compoundAntibacterialEnzyme inhibition (β-lactamases)
PCSK9 InhibitorCholesterol reductionInhibition of PCSK9 protein

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-3-methoxypyridine-4-boronic acid pinacol ester?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, analogous boronic esters are prepared using Pd catalysts (e.g., Pd(dppf)Cl₂) with bases like potassium phosphate in a THF/water solvent system at elevated temperatures (75°C) under inert atmospheres . Key steps include coupling halogenated pyridine precursors with pinacol boronic esters.

Q. How is the purity and structural integrity of this boronic ester verified?

  • Methodological Answer : Purity is assessed via chromatographic methods (GC or HPLC, with thresholds >97.0% as per industry standards) . Structural confirmation employs 1^1H/13^{13}C NMR for functional group analysis and mass spectrometry (HRMS or LC-MS) to validate molecular weight. For fluorinated analogs, 19^{19}F NMR is critical to confirm substitution patterns .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Storage at 0–6°C under inert gas (argon/nitrogen) in sealed containers is advised to prevent hydrolysis or oxidation . Stability studies under varying humidity/temperature conditions can further refine protocols.

Advanced Research Questions

Q. How can Suzuki coupling yields be optimized when using this boronic ester in sterically hindered systems?

  • Methodological Answer : Low yields in hindered systems may require adjusting catalyst loading (e.g., 5–10 mol% Pd) or switching to bulkier ligands (e.g., XPhos). Solvent optimization (e.g., dioxane/water mixtures) and microwave-assisted heating (100–120°C, 1–2 hours) can enhance reactivity . Pre-complexation of the boronic ester with Lewis acids (e.g., KF) may also improve transmetalation efficiency.

Q. How to resolve contradictory NMR data between synthetic batches?

  • Methodological Answer : Discrepancies in 1^1H NMR (e.g., unexpected splitting or shifts) may arise from residual solvents or regioisomeric impurities. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and employ 2D techniques (HSQC, HMBC) to assign ambiguous signals. Cross-reference with spectral data of structurally similar compounds, such as 3-fluoro-4-methylphenylboronic acid pinacol ester .

Q. What analytical strategies differentiate hydrolysis byproducts from the intact boronic ester?

  • Methodological Answer : Monitor hydrolysis via LC-MS (e.g., [M+H]+ for intact ester vs. [M−pinacol+H]+ for hydrolyzed acid). FT-IR can detect B–O bond vibrations (∼1350 cm⁻¹). Quantitative 11^{11}B NMR is highly specific, with boronic esters showing peaks at δ 28–32 ppm, while free boronic acids resonate near δ 18 ppm .

Q. How to design stability studies under catalytic reaction conditions?

  • Methodological Answer : Conduct time-course experiments (e.g., 0–24 hours) in the presence of Pd catalysts and bases (e.g., K₂CO₃) at varying temperatures. Use LC-MS to track decomposition products (e.g., deboronation or demethylation). For fluorinated analogs, fluorine-specific probes (e.g., 19^{19}F NMR) can detect defluorination .

Data Contradiction Analysis

Q. Why might cross-coupling reactions fail despite high boronic ester purity?

  • Methodological Answer : Trace moisture or oxygen can deactivate Pd catalysts. Pre-dry solvents (molecular sieves) and degas via freeze-pump-thaw cycles. Test the ester’s reactivity in model reactions (e.g., coupling with 4-bromotoluene) to rule out substrate-specific issues. If inactive, consider synthesizing a more reactive trifluoroborate salt analog .

Q. How to interpret conflicting cytotoxicity data in biological studies?

  • Methodological Answer : Ensure the boronic ester is fully characterized (e.g., no residual Pd from synthesis, confirmed via ICP-MS). Compare cytotoxicity across cell lines (e.g., HEK293 vs. HeLa) and validate target engagement via competitive binding assays. For fluorinated compounds, assess metabolic stability (e.g., liver microsome assays) to rule out off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester
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2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester

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